![molecular formula C7H5N3O2 B1313177 Imidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 769109-13-9](/img/structure/B1313177.png)
Imidazo[1,2-b]pyridazine-6-carboxylic acid
Overview
Description
Imidazo[1,2-b]pyridazine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to this compound, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused nitrogen-bridged heterocyclic compound . The structure is crucial for its bioactive properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.59 g/mol . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives exhibit notable antimicrobial activities. Turan-Zitouni, Blache, and Güven (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, demonstrating their effectiveness in antimicrobial applications (Turan-Zitouni, Blache, & Güven, 2001).
Synthesis Processes
Chen Xue-xi (2012) developed a method for synthesizing imidazo[1,2-b]pyridazine, which is significant in the production of fourth-generation cephalosporins like cefozopran. This method demonstrates the compound's utility in advanced synthetic chemistry (Chen Xue-xi, 2012).
Amyloid Plaque Binding
In the context of Alzheimer's research, Zeng et al. (2010) synthesized imidazo[1,2-b]pyridazine derivatives that showed high binding affinity to amyloid plaques. This suggests potential applications in developing positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).
Medicinal Chemistry Applications
Garrido et al. (2021) reviewed the role of imidazo[1,2-b]pyridazine in medicinal chemistry, emphasizing its importance in creating bioactive molecules with therapeutic applications. The review underlines the versatility and potential of this scaffold in drug development (Garrido et al., 2021).
Continuous Flow Synthesis
Herath, Dahl, and Cosford (2010) described the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a method offering significant advances over traditional in-flask methods. This demonstrates the compound's utility in innovative synthetic processes (Herath, Dahl, & Cosford, 2010).
Therapeutic Agent Development
Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold's potential as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. The review provides insights into the structural modifications of this scaffold for novel therapeutic agent development (Deep et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with the aim to improve the ecological impact of the classical schemes . This research will likely influence the study and application of imidazo[1,2-b]pyridazine-6-carboxylic acid as well.
properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441396 | |
Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
769109-13-9 | |
Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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